molecular formula C13H19NO4S2 B6629538 N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-4-methylsulfonylbenzamide

N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-4-methylsulfonylbenzamide

Cat. No.: B6629538
M. Wt: 317.4 g/mol
InChI Key: NTIKCFOBPMMLFN-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-4-methylsulfonylbenzamide, also known as HMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMSB is a benzamide derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological assays.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-4-methylsulfonylbenzamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, by suppressing the NF-κB pathway. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound reduces oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-4-methylsulfonylbenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize using various methods. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine the optimal dosage and safety of this compound in various experimental settings.

Future Directions

There are several future directions for the study of N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-4-methylsulfonylbenzamide, including its potential therapeutic applications in various diseases. Further studies are needed to determine the optimal dosage and safety of this compound in humans, as well as its efficacy in clinical trials. In addition, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of even more potent and selective compounds for the treatment of various diseases.

Synthesis Methods

N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-4-methylsulfonylbenzamide can be synthesized using various methods, including the reaction of 4-methylsulfonylbenzoic acid with 2-amino-3-methyl-1-butanol in the presence of a coupling agent such as EDC or DCC. The resulting product is then treated with thionyl chloride to obtain the corresponding acid chloride, which is then reacted with 4-hydroxy-3-methylsulfanylbutan-2-amine to yield this compound. Another method involves the reaction of 4-methylsulfonylbenzoic acid with 4-hydroxy-3-methylsulfanylbutan-2-amine in the presence of a coupling agent such as HATU or PyBOP.

Scientific Research Applications

N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the NF-κB pathway and inducing apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-4-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-9(12(8-15)19-2)14-13(16)10-4-6-11(7-5-10)20(3,17)18/h4-7,9,12,15H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKCFOBPMMLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)SC)NC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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